1H-Imidazo[4,5-f][2,1]benzoxazole
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Overview
Description
1H-Imidazo[4,5-f][2,1]benzoxazole is a heterocyclic compound that features a fused imidazole and benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-f][2,1]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with formic acid or formamide, followed by cyclization to form the benzoxazole ring. Subsequent reactions with suitable reagents can introduce the imidazole moiety .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-f][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1H-Imidazo[4,5-f][2,1]benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as dyes, polymers, and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-f][2,1]benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors critical to disease progression. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
1H-Benzimidazole: Shares a similar imidazole ring but lacks the benzoxazole moiety.
Benzoxazole: Contains the benzoxazole ring but lacks the imidazole component.
1H-Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with different ring systems.
Uniqueness: 1H-Imidazo[4,5-f][2,1]benzoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new molecules with specific biological or chemical functions .
Properties
CAS No. |
353800-05-2 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
1H-imidazo[4,5-f][2,1]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-5-3-12-11-6(5)2-8-7(1)9-4-10-8/h1-4,11H |
InChI Key |
QBKVCIMALVWOPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CON2)C=C3C1=NC=N3 |
Origin of Product |
United States |
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